molecular formula C11H14ClN3OS B399160 N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-3-methylbutanamide

N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-3-methylbutanamide

Cat. No. B399160
M. Wt: 271.77g/mol
InChI Key: GCQOYVWMKMFUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-3-methylbutanamide is a fatty amide.

Scientific Research Applications

Antifungal Activity

N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, a compound closely related to the requested chemical, has demonstrated good antifungal activity against various pathogens such as Botrytis cinerea, Gibberella zeae, Dothiorella gregaria, and Colletotrichum gossypii. This suggests potential applications in agriculture and medicine for similar compounds (Xue Si, 2009).

Polymerase Substrate for DNA Incorporation

Research on a related compound, 2-methylsulfanyl-4-hydroxy-5-acetoxyethyl derivative, involved its conversion into a tricyclic compound which could serve as a polymerase substrate for incorporation into DNA. This has implications for genetic engineering and biotechnological applications (David M. Williams, D. Loakes, Daniel M. Brown, 1998).

PAF Antagonist Synthesis

Another related compound, (R)-alpha-Methyl-3-pyridinebutanamine, was synthesized for the production of a Platelet-Activating Factor (PAF) antagonist. This showcases its potential in pharmaceutical research, particularly in the development of treatments for conditions influenced by PAF (D. L. Coffen, M. Okabe, R. Sun, S. Lee, G. Matcham, 1994).

Gene Expression and Antitumor Activity

Compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have been studied for their role in gene expression changes and their antitumor properties. This area of research opens avenues for cancer treatment and understanding the molecular mechanisms of tumor suppression (T. Owa, A. Yokoi, K. Yamazaki, K. Yoshimatsu, T. Yamori, T. Nagasu, 2002).

Herbicidal Activity

Derivatives of S (−)-2-(4-chlorophenyl)- N -(5,7-disubstituted-2 H -[1,2,4]-thiadiazolo[2,3- a ]pyrimidin-2-ylidene)-3-methylbutanamide have shown moderate inhibitory activities against a variety of weeds, indicating potential for use in agriculture as herbicides (L. Duan, Q. Zhao, H. B. Zhang, 2010).

Insecticidal Activity

Research on sulfoxaflor and its analogs, which share structural similarities, has indicated high effectiveness against a variety of sap-feeding pest insects. These findings are significant for the development of new, potent insecticides (T. C. Sparks, G. Deboer, Nick X. Wang, J. M. Hasler, Michael R. Loso, G. B. Watson, 2012).

properties

Molecular Formula

C11H14ClN3OS

Molecular Weight

271.77g/mol

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbutanamide

InChI

InChI=1S/C11H14ClN3OS/c1-7(2)5-10(16)15-11(17)14-9-4-3-8(12)6-13-9/h3-4,6-7H,5H2,1-2H3,(H2,13,14,15,16,17)

InChI Key

GCQOYVWMKMFUKV-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=S)NC1=NC=C(C=C1)Cl

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=NC=C(C=C1)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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